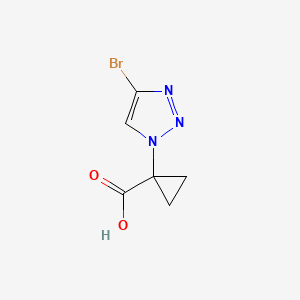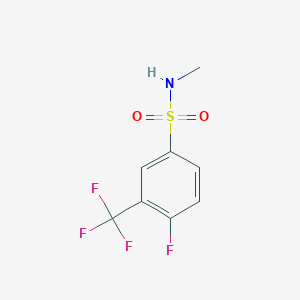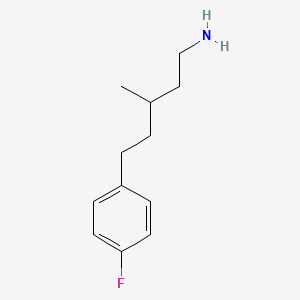
N,4-Dimethyl-2-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-Dimethyl-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,4-Dimethyl-2-nitrobenzene-1-sulfonamide typically involves the nitration of N,4-dimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or neutral conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N,4-dimethyl-2-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,4-Dimethyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly in the development of inhibitors for enzymes that interact with sulfonamide groups.
Medicine: Sulfonamide derivatives have been explored for their potential antibacterial and anti-inflammatory properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the production of dyes, pigments, and other materials that require specific functional groups for their properties.
Wirkmechanismus
The mechanism of action of N,4-Dimethyl-2-nitrobenzene-1-sulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes. This binding can inhibit the enzyme’s activity, leading to various biological effects. The nitro group may also participate in redox reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- N,4-Dimethyl-3-nitrobenzene-1-sulfonamide
- 2,4-Dimethyl-1-nitrobenzene
- 4-Nitrophenylsulfonyltryptophan
Comparison: N,4-Dimethyl-2-nitrobenzene-1-sulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for specific applications in research and industry.
Eigenschaften
| 89840-90-4 | |
Molekularformel |
C8H10N2O4S |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
N,4-dimethyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6-3-4-8(15(13,14)9-2)7(5-6)10(11)12/h3-5,9H,1-2H3 |
InChI-Schlüssel |
XFXHGVMFPFZYRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)



![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)

